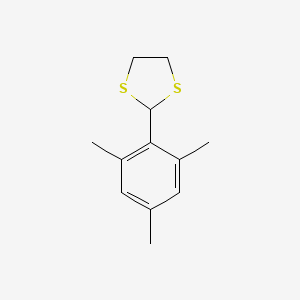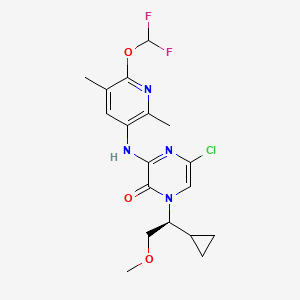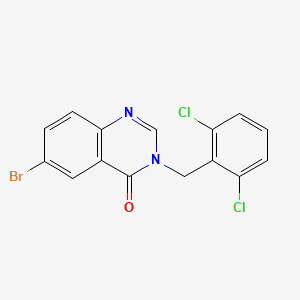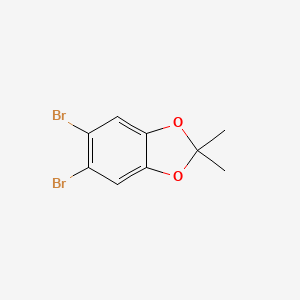![molecular formula C17H18N4O4 B11941446 (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LLY-284 is a chemical compound known as (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol. It is a diastereomer of LLY-283, which is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5). LLY-284 is significantly less active than LLY-283 and is often used as a negative control in scientific studies .
Métodos De Preparación
The synthesis of LLY-284 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to ensure the correct configuration of the final product .
Industrial production methods for LLY-284 are not well-documented, likely due to its primary use as a research tool rather than a commercial product. the synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
LLY-284 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in LLY-284 can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Aplicaciones Científicas De Investigación
LLY-284 is primarily used in scientific research as a control compound for LLY-283. Its applications include:
Chemistry: Used to study the stereochemistry and reactivity of pyrrolo[2,3-d]pyrimidine derivatives.
Biology: Employed in cellular studies to understand the role of PRMT5 and its inhibition.
Medicine: Investigated for its potential effects on cancer cells, although it is less potent than LLY-283.
Industry: Utilized in the development of new chemical probes and inhibitors for epigenetic targets
Mecanismo De Acción
LLY-284 acts as a less potent inhibitor of PRMT5, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This methylation plays a crucial role in gene expression and cellular processes. LLY-284 competes with S-adenosylmethionine (SAM) for binding to PRMT5, thereby inhibiting its activity. The molecular targets and pathways involved include the regulation of gene expression and epigenetic modifications .
Comparación Con Compuestos Similares
LLY-284 is often compared with its diastereomer, LLY-283, which is a more potent inhibitor of PRMT5. Other similar compounds include:
LLY-283: A potent PRMT5 inhibitor with significant antitumor activity.
EIDD-2801: Another compound with similar structural features but different biological activity.
BAY-294: A chemical probe for epigenetic targets with a different mechanism of action .
LLY-284’s uniqueness lies in its use as a negative control for LLY-283, providing a valuable tool for distinguishing the specific effects of PRMT5 inhibition in various biological contexts.
Propiedades
Fórmula molecular |
C17H18N4O4 |
|---|---|
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(S)-hydroxy(phenyl)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12-,13+,14+,17+/m0/s1 |
Clave InChI |
WWOOWAHTEXIWBO-CNUKPYSBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)

